molecular formula C17H18N2O B1305409 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine CAS No. 203394-30-3

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine

Cat. No.: B1305409
CAS No.: 203394-30-3
M. Wt: 266.34 g/mol
InChI Key: IUZLJHFEVNYLAW-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring, and a methoxyphenyl group attached to an ethylamine chain. The compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine can be achieved through several synthetic routes. One common method involves the condensation of indole-3-acetaldehyde with 4-methoxyphenylacetonitrile in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent such as ethanol or methanol under reflux conditions. The resulting intermediate is then subjected to reductive amination using an amine source such as ammonium acetate to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product. Advanced purification techniques such as column chromatography and recrystallization are employed to isolate the compound from reaction by-products.

Chemical Reactions Analysis

Types of Reactions

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding indole-3-carboxylic acids or ketones.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the indole ring, with reagents such as halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Indole-3-carboxylic acids, ketones.

    Reduction: Reduced amine derivatives.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential role as a neurotransmitter or neuromodulator due to its structural similarity to serotonin and other indoleamines.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of novel materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine involves its interaction with specific molecular targets and pathways. The compound may bind to serotonin receptors, modulating neurotransmitter release and signaling pathways. Additionally, it may inhibit certain enzymes or proteins involved in inflammatory and cancer-related processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Serotonin: A naturally occurring indoleamine neurotransmitter with similar structural features.

    Tryptamine: An indole derivative with a simpler structure, also acting as a neurotransmitter.

    4-Methoxyphenethylamine: A phenethylamine derivative with a methoxy group, similar to the methoxyphenyl group in the compound.

Uniqueness

2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine is unique due to its combination of an indole ring and a methoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to its simpler analogs.

Properties

IUPAC Name

2-(1H-indol-3-yl)-2-(4-methoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O/c1-20-13-8-6-12(7-9-13)15(10-18)16-11-19-17-5-3-2-4-14(16)17/h2-9,11,15,19H,10,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZLJHFEVNYLAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)C2=CNC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20389541
Record name 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203394-30-3
Record name 2-(1H-Indol-3-yl)-2-(4-methoxy-phenyl)-ethylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20389541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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